molecular formula C12H12N2O2 B114332 (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone CAS No. 157636-81-2

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Cat. No. B114332
M. Wt: 216.24 g/mol
InChI Key: LGXHODFXCOIGGJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone” is a compound that contains an indole and an oxazolidinone group. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxazolidinone is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method, followed by the introduction of the oxazolidinone group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have the indole and oxazolidinone rings connected by a methylene (-CH2-) group. The “®-(-)” prefix indicates that this compound has a specific configuration at a stereocenter, likely the carbon atom at the 4-position of the oxazolidinone ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and oxazolidinone groups. The indole moiety is electron-rich and can undergo electrophilic aromatic substitution reactions. The oxazolidinone group, on the other hand, might be involved in various reactions depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any additional substituents. In general, we can expect that it would have typical characteristics of organic compounds, such as being insoluble in water and soluble in organic solvents .

Scientific Research Applications

Indole derivatives are prevalent in a variety of natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer and microbial infections .

  • Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives

    • Summary: A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized by the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .
    • Method: The reaction presented here has several advantages, such as clean, one-pot, and easy handling .
    • Results: The environmentally-friendly features make this procedure a sustainable method for the synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones .
  • ®-3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

    • Summary: This compound is listed in chemical databases, suggesting it may be used in various chemical reactions .
    • Method & Results: Specific methods of application and results would depend on the particular reaction in which this compound is used .
  • ®-3-(1H-INDOL-3-YLMETHYL)-PIPERAZIN-2-ONE

    • Summary: This compound is also listed in chemical databases, indicating it may be used in a variety of chemical reactions .
    • Method & Results: Specific methods of application and results would depend on the specific reaction in which this compound is used .
  • (1H-INDOL-3-YLMETHYL)-DIMETHYL-NONYL-AMMONIUM, IODIDE

    • Summary: This compound is listed in chemical databases, suggesting it may be used in various chemical reactions .
    • Method & Results: Specific methods of application and results would depend on the particular reaction in which this compound is used .
  • 1H-indol-3-ylmethyl phenyl sulfone

    • Summary: This compound is also listed in chemical databases, indicating it may be used in a variety of chemical reactions .
    • Method & Results: Specific methods of application and results would depend on the specific reaction in which this compound is used .
  • (1H-Indol-3-ylmethyl)-phenethyl-aminehydrochloride

    • Summary: This compound is used in proteomics research .
    • Method & Results: Specific methods of application and results would depend on the specific research in which this compound is used .

Safety And Hazards

As with any chemical compound, handling “®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

The study of indole-containing compounds is a rich field in medicinal chemistry due to their prevalence in many biologically active natural products and pharmaceuticals. Future research could explore the synthesis, reactivity, and biological activity of this and similar compounds .

properties

IUPAC Name

(4R)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXHODFXCOIGGJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584078
Record name (4R)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

CAS RN

157636-81-2
Record name (4R)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Reactant of Route 3
Reactant of Route 3
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Reactant of Route 4
Reactant of Route 4
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Reactant of Route 5
Reactant of Route 5
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Reactant of Route 6
Reactant of Route 6
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Citations

For This Compound
1
Citations
N Thakur, RA Patil, M Talebi, ER Readel… - Chirality, 2019 - Wiley Online Library
The enantiomeric excess of chiral starting materials is one of the important factors determining the enantiopurity of products in asymmetric synthesis. Fifty‐one commercially available …
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.